![molecular formula C9H6N2O3 B6598563 7-nitroquinolin-1-ium-1-olate CAS No. 14753-17-4](/img/structure/B6598563.png)
7-nitroquinolin-1-ium-1-olate
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Overview
Description
7-Nitroquinolin-1-ium-1-olate (7-NQO) is an organic compound that has been widely studied in the past decades due to its numerous applications in scientific research. It is an important intermediate used in the synthesis of many organic compounds, and its unique properties make it suitable for many applications. 7-NQO is also known as 7-nitroquinoline, 7-nitroquinoline oxide, or 7-nitroquinoline-1-oxide, and it is a yellow crystalline solid that is soluble in organic solvents.
Scientific Research Applications
- 7-NQO exhibits promising anticancer activity. It interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells .
- 7-NQO acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .
- Studies highlight 7-NQO’s anti-inflammatory properties. It modulates inflammatory pathways, potentially aiding in conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Quinoline derivatives, including 7-NQO, have antimalarial effects. They inhibit parasite growth by interfering with heme metabolism in Plasmodium species .
- During the COVID-19 pandemic, 7-NQO emerged as a potential inhibitor of SARS-CoV-2 protease activity .
Anticancer Properties
Antioxidant Effects
Anti-Inflammatory Activity
Antimalarial Applications
Anti-SARS-CoV-2 Potential
Antituberculosis Activity
Mechanism of Action
Target of Action
Quinoline, 7-nitro-, 1-oxide, also known as 7-nitroquinolin-1-ium-1-olate or 7-Nitroquinoline N-oxide, is a derivative of quinoline . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Mode of Action
The mode of action of 7-nitroquinolin-1-ium-1-olate involves the formation of a C–N bond . This reaction might proceed via the formation of an enolate, which would react with the nitro group .
Biochemical Pathways
Quinoline-containing compounds display a wide spectrum of interesting pharmacological activities and unique physicochemical properties . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Pharmacokinetics
It’s known that the lipophilic properties of substituents on the quinoline ring can influence the compound’s pharmacokinetic properties . For instance, increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .
Result of Action
The result of the action of 7-nitroquinolin-1-ium-1-olate is largely dependent on its interaction with its targets. As a derivative of quinoline, it’s known to exhibit a variety of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 7-nitroquinolin-1-ium-1-olate. For instance, the synthesis of quinoline derivatives has been achieved using green and clean methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids . These methods are more sustainable and environmentally friendly .
properties
IUPAC Name |
7-nitro-1-oxidoquinolin-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-10-5-1-2-7-3-4-8(11(13)14)6-9(7)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOCQTVDQHFBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=C1)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 7-nitro-, 1-oxide | |
CAS RN |
14753-18-5 |
Source
|
Record name | Quinonline, 8-nitro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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